molecular formula C23H25NO4 B2980290 6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one CAS No. 637751-76-9

6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one

Cat. No. B2980290
CAS RN: 637751-76-9
M. Wt: 379.456
InChI Key: AEICCBTYWNLBIQ-BKUYFWCQSA-N
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Description

6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.456. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Activities

A study highlighted the synthesis and evaluation of novel benzofuran derivatives, including compounds structurally related to "6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one", for their anticancer and antiangiogenic properties. These compounds showed significant antiproliferative activity against cancer cells, inhibited tubulin polymerization, induced apoptosis, and demonstrated potent vascular disrupting properties both in vitro and in vivo. The most promising compound exhibited potent antitumor activity in murine models, comparable to known therapeutic agents (Romagnoli et al., 2015).

Synthetic Methodologies

Research into synthetic methodologies has led to the development of various furan and thiophene derivatives, starting from related benzofuran compounds. These studies involve regiospecific conversions and cyclization reactions to produce novel chemical structures, which are important intermediates in organic synthesis and have potential applications in pharmaceuticals and materials science (Koza et al., 2013).

Oxidation Studies

Another research focus has been on the oxidation reactions of benzofuran derivatives, exploring the formation of new benzofuran and dihydrobenzofuran derivatives. These studies contribute to our understanding of the chemical reactivity of benzofuran compounds and their potential for generating new molecules with varied biological activities (Schofield et al., 1971).

Electrophilic Additions and Cycloadditions

The reactivity of benzofuran derivatives towards electrophilic additions and cycloaddition reactions has also been studied. These reactions are crucial for the synthesis of complex organic molecules, including natural products and potential therapeutic agents. The understanding of these reactions expands the toolbox for synthetic chemists in designing and synthesizing new compounds with desired properties (Yasunami et al., 1992).

Biobased Polyesters

In the field of materials science, the synthesis of biobased polyesters using furan derivatives as building blocks has been explored. These studies focus on developing sustainable and environmentally friendly materials for various applications, including packaging, textiles, and biodegradable plastics. The use of furan-based monomers is particularly interesting due to their origin from renewable resources and their potential to replace petroleum-based materials (Jiang et al., 2014).

properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15-9-11-24(12-10-15)14-19-20(25)8-7-18-22(26)21(28-23(18)19)13-16-3-5-17(27-2)6-4-16/h3-8,13,15,25H,9-12,14H2,1-2H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEICCBTYWNLBIQ-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.